molecular formula C8H7F3N4 B1625893 5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine CAS No. 60882-70-4

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine

Cat. No. B1625893
CAS RN: 60882-70-4
M. Wt: 216.16 g/mol
InChI Key: VBBGKLUTNVYVCG-UHFFFAOYSA-N
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Description

“5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine” is a novel aromatic diamine containing an imidazole unit and trifluoromethyl groups . It has been used in the preparation of polyimide (PI) films through a two-step polycondensation process via chemical imidization .


Synthesis Analysis

The synthesis of “5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine” involves a metal-, azide- and CF3-reagent free approach for the synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides . This method has notable advantages including readily available reagents, mild reaction conditions, a broad substrate scope, high efficiency, and promising synthetic utility .

properties

IUPAC Name

5-(trifluoromethyl)benzimidazole-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c9-8(10,11)4-1-2-6-5(3-4)14-7(12)15(6)13/h1-3H,13H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBBGKLUTNVYVCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N=C(N2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60489175
Record name 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)-1H-benzo[d]imidazole-1,2-diamine

CAS RN

60882-70-4
Record name 5-(Trifluoromethyl)-1H-benzimidazole-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60489175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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